molecular formula C22H24N6O B10921561 1-benzyl-3,6-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3,6-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921561
M. Wt: 388.5 g/mol
InChI Key: YYDMDFHCHKEBNF-UHFFFAOYSA-N
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Description

1-BENZYL-3,6-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazolopyridine core, followed by the introduction of the benzyl, methyl, and pyrazole substituents through various substitution reactions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3,6-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can modify the aromatic rings or reduce nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-BENZYL-3,6-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-3,5-DIMETHYL-1H-PYRAZOLE: Similar structure but lacks the pyridine ring.

    3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE: Lacks the benzyl and pyrazole substituents.

    N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the benzyl and methyl substituents.

Uniqueness

1-BENZYL-3,6-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both pyrazole and pyridine rings, along with the benzyl and methyl groups, enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

1-benzyl-3,6-dimethyl-N-[2-(3-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O/c1-15-9-11-27(25-15)12-10-23-22(29)19-13-16(2)24-21-20(19)17(3)26-28(21)14-18-7-5-4-6-8-18/h4-9,11,13H,10,12,14H2,1-3H3,(H,23,29)

InChI Key

YYDMDFHCHKEBNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCNC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC4=CC=CC=C4)C

Origin of Product

United States

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